Structural Distinction from the Highest‑Potency Hydroxylated p60c‑src Inhibitor in the Patent Series
The highest‑potency compound explicitly disclosed in US5648378 is 7T (X=6‑OH, Y=4′‑OH), which achieves an IC₅₀ of 3.2 µg mL⁻¹ against purified p60c‑src kinase. Methyl 4-{[(2Z)‑3‑(phenylcarbamoyl)‑2H‑chromen‑2‑ylidene]amino}benzoate lacks both hydroxyls and instead carries a methyl ester at the 4‑position of the imino‑linked aryl ring. This substitution pattern eliminates the potential for rapid Phase II conjugation (glucuronidation/sulfation) that limits the metabolic stability of polyhydroxylated analogs, while preserving the core pharmacophore for further derivatization [1].
| Evidence Dimension | Substituent pattern (X on chromene / Y on N‑phenyl ring) and p60c‑src inhibitory activity |
|---|---|
| Target Compound Data | X = H; Y = 4‑CO₂CH₃ (non‑hydroxylated scaffold); p60c‑src activity not directly reported in the patent |
| Comparator Or Baseline | Compound 7T: X = 6‑OH, Y = 4′‑OH; IC₅₀ = 3.2 µg mL⁻¹ (p60c‑src) [Table 3, US5648378] |
| Quantified Difference | Not directly quantifiable for the target; the comparator showcases a >3‑fold potency difference among hydroxylated analogs alone, underscoring substitution sensitivity. |
| Conditions | Purified p60c‑src kinase assay; ATP concentration not specified; poly[Glu,Tyr] substrate (Gezit method). |
Why This Matters
For procurement decisions, the target compound offers a non‑phenolic, ester‑functionalized scaffold that is orthogonal to the hydroxyl‑driven SAR of prior‑art inhibitors, enabling distinct chemical space exploration.
- [1] US Patent US5648378A. (1997). 2‑Iminochromene derivatives as inhibitors of protein tyrosine kinase. Table 1 & Table 3. View Source
